molecular formula C8H12ClF2NO3 B6222912 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride CAS No. 2758004-05-4

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

Cat. No.: B6222912
CAS No.: 2758004-05-4
M. Wt: 243.6
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Description

9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its bicyclic framework

Properties

CAS No.

2758004-05-4

Molecular Formula

C8H12ClF2NO3

Molecular Weight

243.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogen replacing fluorine atoms.

    Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and chemical properties may offer advantages in drug design, such as improved bioavailability or target specificity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
  • 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is unique due to the presence of both fluorine atoms and an oxygen atom within its bicyclic structure. This combination of elements imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

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